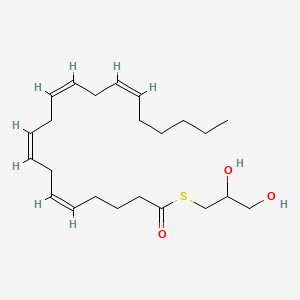
H-Tyr-Pro-Pro-Trp-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Tyr-Pro-Pro-Trp-OH, also known as YPPW, is a peptide that has been studied extensively for its potential therapeutic applications. This peptide has been found to have several biochemical and physiological effects, making it a promising candidate for various scientific research applications.
Mécanisme D'action
The mechanism of action of H-Tyr-Pro-Pro-Trp-OH is not fully understood. However, it has been found to bind to the N-terminal domain of the amyloid-β protein, which is involved in the formation of amyloid plaques in Alzheimer's disease. This binding may prevent the formation of amyloid plaques and the subsequent neurodegeneration.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to decrease the aggregation of amyloid-β protein, reduce oxidative stress, and improve cognitive function in animal models of Alzheimer's disease. This compound has also been found to increase insulin sensitivity and improve glucose tolerance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using H-Tyr-Pro-Pro-Trp-OH in lab experiments is its stability and solubility in aqueous solutions. This compound is also relatively easy to synthesize using SPPS methods. However, one limitation is the high cost of synthesizing this compound, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on H-Tyr-Pro-Pro-Trp-OH. One area of research is the development of this compound-based drug delivery systems for the treatment of neurodegenerative disorders. Another area of research is the investigation of the potential use of this compound as a tool for studying protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
H-Tyr-Pro-Pro-Trp-OH can be synthesized using solid-phase peptide synthesis (SPPS) methods. This involves the stepwise addition of protected amino acids to a growing peptide chain. The final peptide is then cleaved from the resin and deprotected to yield the pure peptide. Several modifications have been made to the original synthesis method to improve the yield and purity of this compound.
Applications De Recherche Scientifique
H-Tyr-Pro-Pro-Trp-OH has been studied for a variety of scientific research applications. It has been found to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. This compound has also been studied for its potential use as a drug delivery system and as a tool for studying protein-protein interactions.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O6/c31-22(15-18-9-11-20(36)12-10-18)28(38)35-14-4-8-26(35)29(39)34-13-3-7-25(34)27(37)33-24(30(40)41)16-19-17-32-23-6-2-1-5-21(19)23/h1-2,5-6,9-12,17,22,24-26,32,36H,3-4,7-8,13-16,31H2,(H,33,37)(H,40,41)/t22-,24-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQROXJBPPLRFJG-GKXKVECMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Benzo[d]imidazol-2(3H)-one O-methyl oxime](/img/structure/B571033.png)
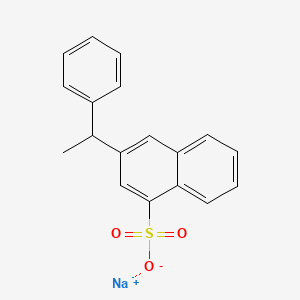
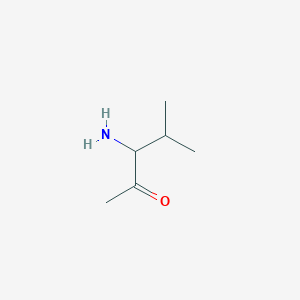
![Acetamide,N-[1-(acetyloxy)cyclopentyl]-](/img/structure/B571038.png)
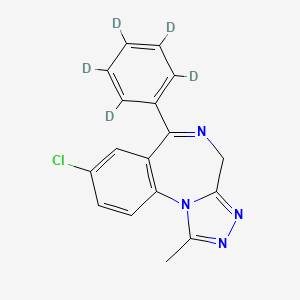
![2-[(2-Chloroisonicotinoyl)amino]butanoic acid](/img/structure/B571044.png)
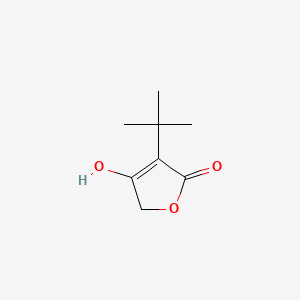
![6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B571048.png)

